4-(1-Acetyl-piperidin-3-yl)-benzoic acid
Description
4-(1-Acetyl-piperidin-3-yl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 1-acetyl-piperidin-3-yl group.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(1-acetylpiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(16)15-8-2-3-13(9-15)11-4-6-12(7-5-11)14(17)18/h4-7,13H,2-3,8-9H2,1H3,(H,17,18) |
InChI Key |
ASBPUOQPGRQGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Natural Sources ()
Compounds isolated from Delphinium brunonianum (囊距翠雀花) include benzoic acid derivatives with diverse substituents (Table 1). For example:
- Compound 1: Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester
- Compound 3: Benzoic acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methyl ester
Key Insight: The acetyl-piperidin group in the target compound confers distinct steric and electronic properties compared to the methoxy or amino-substituted natural derivatives, which may alter metabolic stability or target selectivity .
Hydroxybenzoic Acid Derivatives ()
Hydroxybenzoic acids (e.g., 3,4-dihydroxybenzoic acid) exhibit antioxidant activity due to phenolic hydroxyl groups. In contrast, this compound lacks hydroxyl substituents but includes a basic piperidine ring, which may modulate solubility or interactions with biological targets (Table 3).
Key Insight: The absence of hydroxyl groups in the target compound limits antioxidant utility but may enhance stability under physiological conditions compared to polyphenolic analogs .
Research Implications and Data Gaps
Comparative studies with analogs highlight:
- Toxicity : Likely lower than benzyl-substituted piperidines ().
- Lipophilicity : Intermediate between hydroxybenzoic acids and propoxyacetyl derivatives.
- Synthetic Utility : Versatility in modifying the acetyl or piperidine groups for target-specific optimization.
Recommendation : Further studies should evaluate its pharmacokinetic profile and biological targets, leveraging insights from structurally related compounds.
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